molecular formula C8H12F2O2 B1457629 2-(3,3-Difluorocyclohexyl)acetic acid CAS No. 1553621-50-3

2-(3,3-Difluorocyclohexyl)acetic acid

Cat. No. B1457629
CAS RN: 1553621-50-3
M. Wt: 178.18 g/mol
InChI Key: FSVIPQWQGWXNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,3-Difluorocyclohexyl)acetic acid” is a chemical compound with the molecular formula C8H12F2O2 . It has a molecular weight of 178.18 . It is used in scientific research and has unique properties beneficial for various applications.


Molecular Structure Analysis

The InChI code for “2-(3,3-Difluorocyclohexyl)acetic acid” is 1S/C8H12F2O2/c9-8(10)3-1-2-6(5-8)4-7(11)12/h6H,1-5H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Life Science Research

2-(3,3-Difluorocyclohexyl)acetic acid: is utilized in life science research for its potential role in the synthesis of bioactive molecules. Its unique structure, featuring a difluorocyclohexyl group, may influence the biological activity of the compounds it helps create. This acid could be used in the development of new pharmaceuticals, where the introduction of fluorine atoms often leads to enhanced stability and bioavailability .

Material Science

In material science, 2-(3,3-Difluorocyclohexyl)acetic acid can be a precursor for the synthesis of polymers with specific properties. The difluorocyclohexyl group might impart resistance to degradation and improve the material’s thermal stability. This makes it a candidate for creating advanced materials for use in extreme conditions .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis as a building block for complex organic molecules. Its difluorinated cyclohexane ring can be a valuable moiety in the construction of compounds with specific three-dimensional shapes, which is essential in the development of chiral drugs .

Chromatography

2-(3,3-Difluorocyclohexyl)acetic acid: may serve as a standard or a reagent in chromatographic methods, aiding in the separation and analysis of fluorinated compounds. Its unique retention characteristics on chromatographic columns can help in the calibration of systems designed to analyze structurally similar compounds .

Analytical Research

In analytical research, this acid could be used to develop new analytical methodologies, particularly in the detection and quantification of fluorine-containing compounds. Its well-defined structure and properties make it an ideal candidate for method development and validation .

Environmental Studies

The environmental fate of fluorinated compounds is of significant interest due to their persistence and potential bioaccumulation2-(3,3-Difluorocyclohexyl)acetic acid can be used in studies to understand the degradation pathways and environmental impact of similar fluorinated structures .

Safety and Hazards

“2-(3,3-Difluorocyclohexyl)acetic acid” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,3-difluorocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-8(10)3-1-2-6(5-8)4-7(11)12/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVIPQWQGWXNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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